Mirogabalin

Descripción general

Descripción

Mirogabalin, also known as DS-5565, is a gabapentinoid medication developed by Daiichi Sankyo . It is a member of the gabapentinoid class, which also includes gabapentin and pregabalin . As a gabapentinoid, mirogabalin binds to the α2δ subunit of voltage-gated calcium channels (1 and 2), but with significantly higher potency than pregabalin . It has shown promising results in Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain .

Synthesis Analysis

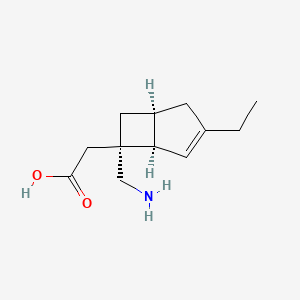

The synthetic sequence for Mirogabalin involves the condensation of allyl alcohol and butyraldehyde, providing acetal. Acid-mediated Claisen rearrangement through maleic acid gives rise to aldehyde upon exposure to warm DMA .Molecular Structure Analysis

Mirogabalin has a molecular formula of C12H19NO2 and a molar mass of 209.289 g·mol−1 . Its IUPAC name is (1R,5S,6S)-6-(aminomethyl)-3-ethyl-bicyclo(3.2.0)hept-3-ene-6-acetic acid .Physical And Chemical Properties Analysis

Mirogabalin has a molecular weight of 209.28 and is soluble up to 10 mM in DMSO .Aplicaciones Científicas De Investigación

Neuropathic Pain Management

Mirogabalin has been primarily developed for the management of neuropathic pain. It is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC), which are implicated in the transmission of pain signals. The drug’s efficacy in controlling neuropathic pain, such as diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN), has been validated through clinical trials, leading to its approval in Japan .

Anxiety and Memory Dysfunction Prevention

Research indicates that Mirogabalin may have applications beyond pain management. Pre-emptive administration of the drug has been shown to prevent memory dysfunction, anxiety-like behavior, and other cognitive impairments in experimental models. This suggests a potential role in the treatment of disorders associated with cognitive decline .

Chronic Pain Syndromes

Chronic pain syndromes, which are often resistant to conventional treatments, may benefit from Mirogabalin’s selective action on VGCC. Its strong analgesic effects and wide safety margin make it a promising candidate for long-term pain management strategies .

Cost-Effectiveness Analysis

Evaluating the cost-effectiveness of Mirogabalin is crucial for its broader adoption in clinical practice. Analyses that compare its long-term costs and benefits against existing treatments can support healthcare decision-making and policy development .

Adverse Effects Monitoring

Continuous monitoring of Mirogabalin’s adverse effects is essential to ensure patient safety. Research into the incidence, severity, and management of side effects such as dizziness and somnolence contributes to the optimization of dosing regimens and enhances the drug’s therapeutic profile .

Mecanismo De Acción

Target of Action

Mirogabalin is a gabapentinoid medication that primarily targets the α2δ subunit of voltage-gated calcium channels . These channels are widely found in the nervous system, particularly in areas that mediate pain transmission and processing .

Mode of Action

Mirogabalin binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels . This binding changes the shape of the channel, making it more difficult for calcium ions to enter the cell . The reduced calcium influx decreases pain transmission, as calcium ions are necessary for the activation of pain signals .

Biochemical Pathways

Mirogabalin’s analgesic properties derive from inhibiting calcium-mediated neurotransmitter release at voltage-gated calcium channels within the dorsal horn . It also modulates selected intracellular pathways, such as p38MAPK, ERK, and JNK, and chemokines (CCL2, CCL5) important for nociceptive transmission .

Pharmacokinetics

Mirogabalin is administered orally and is almost completely eliminated via urinary excretion . A small part of the orally administered dose of mirogabalin is metabolized via glucuronidation at the amine and carboxylic acid moiety and oxidation as the primary metabolic pathway . Mirogabalin is rapidly absorbed, with a median time to maximum plasma concentration of 1.00 hour, and eliminated, with a mean terminal elimination half-life of 2.57–3.08 hours .

Result of Action

Mirogabalin enhances the mRNA expression of spinal antinociceptive factors, such as IL-10 and IL-18BP, and reduces the concentration of the pronociceptive substance P . It also improves the morphine-, buprenorphine-, oxycodone-, and ketamine-induced antinociceptive effects in a neuropathic pain model .

Action Environment

Environmental factors such as diet, body composition, socioeconomic background, and culture have been suggested to indirectly influence the metabolism of mirogabalin . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-CKYFFXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032301 | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mirogabalin | |

CAS RN |

1138245-13-2 | |

| Record name | Mirogabalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirogabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIROGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary mechanism of action of Mirogabalin?

A1: Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []

Q2: Does Mirogabalin exhibit selectivity for specific α2δ subunits?

A2: While Mirogabalin binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of Mirogabalin. []

Q3: What is the molecular formula and weight of Mirogabalin?

A3: The molecular formula of Mirogabalin is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]

Q4: How is Mirogabalin absorbed and eliminated from the body?

A4: Mirogabalin is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]

Q5: Does food intake affect the bioavailability of Mirogabalin?

A5: Bioavailability of a single 15 mg dose of Mirogabalin was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []

Q6: What are the primary metabolic pathways of Mirogabalin?

A6: Mirogabalin undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), Mirogabalin N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]

Q7: Does renal impairment affect Mirogabalin exposure?

A7: Yes, renal impairment significantly affects Mirogabalin exposure. As renal function declines, total clearance of Mirogabalin decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]

Q8: Which transporters are involved in the renal secretion of Mirogabalin?

A8: Mirogabalin utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of Mirogabalin in humans. []

Q9: What types of pain has Mirogabalin been investigated for in preclinical and clinical studies?

A9: Mirogabalin has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]

Q10: How does the efficacy of Mirogabalin compare to other gabapentinoids, such as Pregabalin?

A10: In preclinical models, Mirogabalin displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown Mirogabalin to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]

Q11: What is the clinical evidence supporting the use of Mirogabalin in patients with neuropathic pain?

A11: Several Phase III clinical trials have demonstrated the efficacy and safety of Mirogabalin in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]

Q12: Are there any emerging therapeutic applications for Mirogabalin beyond neuropathic pain?

A12: While primarily studied for neuropathic pain, research suggests potential benefits of Mirogabalin in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]

Q13: What is known about the abuse potential of Mirogabalin?

A13: Studies in recreational polydrug users indicate that Mirogabalin, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

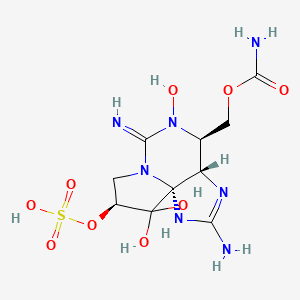

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

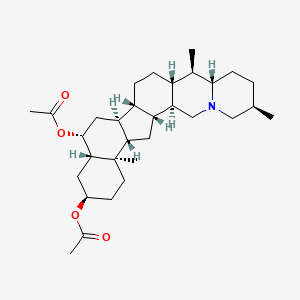

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)